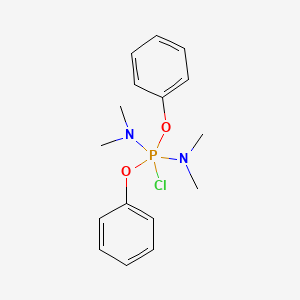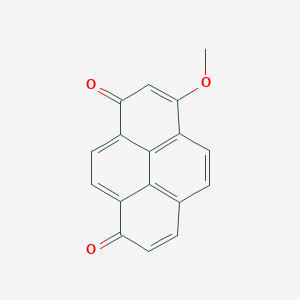
3-Methoxypyrene-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxypyrene-1,8-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Pyrene derivatives are known for their unique photophysical and electronic properties, making them valuable in various scientific and industrial applications. The methoxy group at the 3-position and the dione groups at the 1 and 8 positions of the pyrene ring system confer distinct chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrene-1,8-dione typically involves the following steps:
Halogenation: Pyrene is first halogenated at the desired positions using a halogen compound in the presence of a suitable solvent and catalyst.
Methoxylation: The halogenated pyrene undergoes methoxylation to introduce the methoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Purification of Pyrene: Ensuring high purity of the starting material.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Methoxypyrene-1,8-dione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the pyrene ring towards electrophilic substitution at specific positions.
Oxidation and Reduction: The dione groups can undergo redox reactions under suitable conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dione groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like tert-butyl chloride can be used for selective substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Substituted Pyrene Derivatives: Depending on the reaction conditions and reagents used, various substituted pyrene derivatives can be obtained.
Oxidized or Reduced Forms: The compound can be converted to different oxidation states, leading to a variety of products.
科学的研究の応用
3-Methoxypyrene-1,8-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methoxypyrene-1,8-dione involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths, making it useful in photophysical studies.
Biochemical Interactions: It can interact with enzymes and other proteins, potentially inhibiting or modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
3-Methoxypyrene-1,8-dione can be compared with other pyrene derivatives:
1-Methoxypyrene: Similar in structure but lacks the dione groups, resulting in different chemical reactivity and applications.
8-Methoxypyrene-1,3,6-sulfonate: Contains sulfonate groups, which confer different solubility and interaction properties.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: A more complex derivative used in the synthesis of metal-organic frameworks.
Uniqueness: The presence of both methoxy and dione groups in this compound makes it unique among pyrene derivatives, providing a distinct combination of chemical reactivity and photophysical properties .
特性
CAS番号 |
102117-69-1 |
|---|---|
分子式 |
C17H10O3 |
分子量 |
262.26 g/mol |
IUPAC名 |
3-methoxypyrene-1,8-dione |
InChI |
InChI=1S/C17H10O3/c1-20-15-8-14(19)11-6-5-10-13(18)7-3-9-2-4-12(15)17(11)16(9)10/h2-8H,1H3 |
InChIキー |
BTAUDIBKRLBCHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C2=CC=C3C(=O)C=CC4=C3C2=C1C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
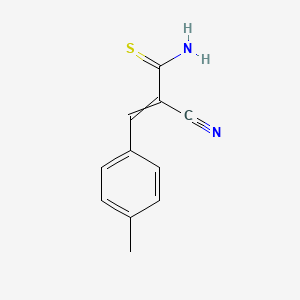
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
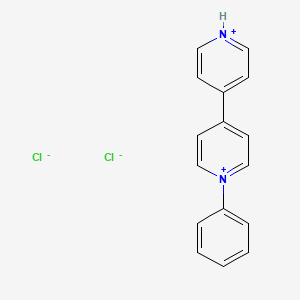

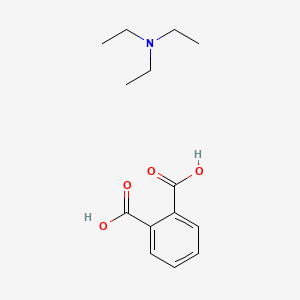
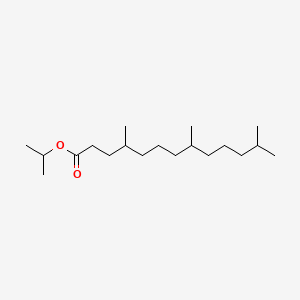

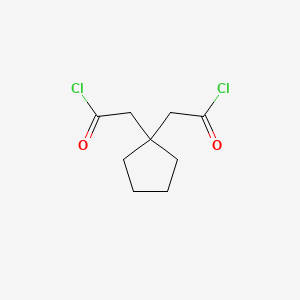
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
